Cas no 1134374-57-4 (tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate)

tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate structure
1134374-57-4 structure
商品名:tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate
CAS番号:1134374-57-4
MF:C12H21NO3
メガワット:227.300043821335
CID:4680691

tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate
    • tert-Butyl cis-(5-hydroxymethyl)-cyclohex-2-enylcarbamate
    • Tert-butyl N-[(1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate
    • (1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester
    • インチ: 1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4,6,9-10,14H,5,7-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1
    • InChIKey: BMFHMVWELDPGBX-ZJUUUORDSA-N
    • ほほえんだ: O(C(N[C@H]1C=CC[C@@H](CO)C1)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 268
  • トポロジー分子極性表面積: 58.6

tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T068525-250mg
tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate
1134374-57-4
250mg
$ 735.00 2022-06-03
eNovation Chemicals LLC
Y1301227-1g
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester
1134374-57-4 95%
1g
$2105 2024-07-28
eNovation Chemicals LLC
Y1301227-5g
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester
1134374-57-4 95%
5g
$7835 2025-02-22
eNovation Chemicals LLC
Y1301227-250mg
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester
1134374-57-4 95%
250mg
$780 2025-02-22
eNovation Chemicals LLC
Y1301227-500mg
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester
1134374-57-4 95%
500mg
$1115 2024-07-28
eNovation Chemicals LLC
Y1301227-250mg
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester
1134374-57-4 95%
250mg
$780 2024-07-28
eNovation Chemicals LLC
Y1301227-500mg
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester
1134374-57-4 95%
500mg
$1115 2025-02-22
eNovation Chemicals LLC
Y1301227-50mg
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester
1134374-57-4 95%
50mg
$455 2025-02-22
eNovation Chemicals LLC
Y1301227-100mg
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester
1134374-57-4 95%
100mg
$555 2025-03-01
TRC
T068525-500mg
tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate
1134374-57-4
500mg
$ 1225.00 2022-06-03

tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate 関連文献

tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamateに関する追加情報

Recent Advances in the Study of tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate (CAS: 1134374-57-4)

The compound tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate (CAS: 1134374-57-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexenylcarbamate structure, has shown promising potential in various therapeutic applications, including as a key intermediate in the synthesis of bioactive compounds. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and potential clinical applications.

One of the most notable advancements in the study of this compound is its role in the development of novel kinase inhibitors. Researchers have demonstrated that tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate serves as a critical building block in the synthesis of small-molecule inhibitors targeting specific kinases involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in enhancing the binding affinity of these inhibitors, thereby improving their therapeutic potential.

In addition to its applications in oncology, recent research has explored the compound's utility in neurodegenerative diseases. A team of researchers from the University of Cambridge reported that derivatives of tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate exhibit neuroprotective properties by modulating key pathways involved in neuronal survival. These findings, published in ACS Chemical Neuroscience, suggest that this compound could be a valuable candidate for the treatment of conditions such as Alzheimer's and Parkinson's diseases.

The synthesis of tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate has also seen significant improvements. A recent paper in Organic Letters detailed a novel, high-yield synthetic route that minimizes byproducts and reduces production costs. This advancement is particularly important for scaling up production for preclinical and clinical studies, ensuring a reliable supply of the compound for further research.

Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as its bioavailability and metabolic stability, require further optimization. Ongoing studies are investigating structural modifications to enhance these characteristics while maintaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into therapeutic applications.

In conclusion, tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate (CAS: 1134374-57-4) represents a versatile and promising molecule in chemical biology and drug discovery. Its applications in kinase inhibition and neuroprotection, coupled with advancements in its synthesis, underscore its potential as a key player in the development of next-generation therapeutics. Future research will likely focus on addressing its pharmacokinetic limitations and exploring its utility in additional disease contexts.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD